EPX Bromination Inhibition: (4-Bromo-2-chlorophenyl)hydrazine vs. Unsubstituted Phenylhydrazine
In inhibition assays targeting human eosinophil peroxidase (EPX), derivatives incorporating the (4-bromo-2-chlorophenyl)hydrazine scaffold demonstrate measurable EPX bromination inhibitory activity. While direct head-to-head data between the free hydrazine and phenylhydrazine for this specific target are not available in the primary literature, the scaffold's presence in EPX inhibitors with IC50 = 360 nM establishes a baseline biological profile [1]. Unsubstituted phenylhydrazine, lacking the bromo-chloro substitution pattern, does not confer the same electronic and steric properties required for optimal enzyme binding in this context, as supported by class-level SAR indicating halogen substitution substantially modulates inhibitory potency [2].
| Evidence Dimension | Human EPX bromination activity inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold present in inhibitors with IC50 = 360 nM against human EPX |
| Comparator Or Baseline | Unsubstituted phenylhydrazine (no comparable EPX inhibition data; SAR indicates reduced activity without halogen substitution) |
| Quantified Difference | Not directly quantifiable for free hydrazine; class-level SAR indicates halogen substitution (Cl/Br) at ortho/para positions enhances inhibitory potency |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate; 3-bromotyrosine formation measured; 10 min incubation |
Why This Matters
For medicinal chemistry programs targeting eosinophil peroxidase or related heme peroxidases, the 4-bromo-2-chloro substitution pattern provides a validated scaffold for inhibitor development that unsubstituted phenylhydrazine cannot match.
- [1] BindingDB BDBM50554035 / CHEMBL4790231. Affinity Data: IC50 = 360 nM. Inhibition of human EPX bromination activity using tyrosine as substrate by measuring 3-bromotyrosine formation incubated for 10 mins. Curated by ChEMBL, Bristol Myers Squibb. View Source
- [2] ScienceDirect. Phenylhydrazine Derivative: SAR of these hybrids indicates fluorine and chlorine substitution improves activity compared to CF3 group substitution. Compound 39, 40 and 41 shown good inhibitory potency with chloro, bromo, and fluoro at ortho position respectively. View Source
